N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
Description
This compound (CAS: 1209835-80-2 ) features a benzofuran-oxazole core linked to a propane-2-sulfonyl-substituted phenylacetamide. The propane-2-sulfonyl group introduces strong electron-withdrawing effects, which may influence binding affinity in biological targets. The acetamide backbone facilitates hydrogen bonding, a critical feature for receptor engagement.
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-15(2)31(27,28)19-9-7-16(8-10-19)11-23(26)24-14-18-13-22(30-25-18)21-12-17-5-3-4-6-20(17)29-21/h3-10,12-13,15H,11,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKLCXRWLARKND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzofuran moiety linked to an oxazole ring and a sulfonyl-substituted phenyl acetamide. Its structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding and π-π interactions, which influence binding affinity and specificity. These interactions may modulate various biochemical pathways, leading to observed biological effects.
Antimicrobial Activity
Research indicates that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran compounds demonstrate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The biological activity is often attributed to the disruption of bacterial DNA synthesis and cell wall integrity.
Anticancer Properties
There is emerging evidence that benzofuran derivatives possess anticancer properties. A study highlighted the potential of these compounds in inhibiting tumor cell proliferation through apoptosis induction in various cancer cell lines . The exact pathways remain under investigation but may involve modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
Benzofuran derivatives have also been studied for their anti-inflammatory effects. The compound’s ability to inhibit pro-inflammatory cytokines suggests a role in managing inflammatory diseases . This activity could be beneficial in conditions like arthritis or other chronic inflammatory disorders.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzofuran derivatives demonstrated that modifications in the oxazole ring significantly affected antimicrobial potency. Compounds with specific substitutions showed enhanced activity against resistant strains of bacteria .
- Cancer Cell Line Study : In vitro studies using human breast cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
N-(4-Chlorophenyl)-2-{5-[4-(Pyrrolidine-1-Sulfonyl)Phenyl]-[1,3,4]Oxadiazol-2-yl Sulfanyl}-Acetamide ():
- N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}-2-[2-(Propan-2-yl)Phenoxy]Acetamide (): Retains the oxazole ring but replaces benzofuran with a methyl-oxazole and propan-2-ylphenoxy group. Lower molar mass (429.49 g/mol vs. ~480 g/mol estimated for the target compound) and higher predicted solubility (pKa = 5.58) .
Sulfonyl/Sulfanyl Group Variations
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3-Hydroxypropyl)Acetamide ():
N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-2-[(5-Propan-2-yl-1H-1,2,4-Triazol-3-yl)Sulfanyl]Acetamide ():
Acetamide Backbone Derivatives
Key Research Findings
- Electron-Withdrawing Effects : Propane-2-sulfonyl groups (target compound) improve target binding over methylsulfonyl () due to enhanced electron withdrawal .
- Metabolic Stability : Benzofuran-oxazole cores (target) resist oxidative degradation better than benzothiazole-sulfanyl analogs () .
- Solubility Trade-offs: Compounds with phenoxy groups () exhibit higher solubility but reduced receptor affinity compared to sulfonyl-containing analogs .
Preparation Methods
Benzofuran Intermediate Synthesis
The 1-benzofuran-2-yl moiety is synthesized via Kostanecki acylation , where salicylaldehyde reacts with chloroacetone in anhydrous acetone under reflux (10 hours, 80–90°C). This yields 2-acetylbenzofuran (melting point: 79°C), confirmed by FT-IR bands at 1664 cm⁻¹ (C=O) and 1588 cm⁻¹ (C=C). Subsequent bromination with bromine in acetic acid produces 1-(1-benzofuran-2-yl)-2-bromoethanone (melting point: 94°C), characterized by C-Br stretching at 828 cm⁻¹.
Oxazole Ring Formation
The oxazole ring is constructed via cyclocondensation of 2-bromoacetylbenzofuran with urea in ethanol (2 hours reflux). This forms 4-(1-benzofuran-2-yl)-1,3-oxazol-2-amine, validated by NH₂ stretching at 3315 cm⁻¹. For the target compound’s 1,2-oxazol-3-yl variant, urea is replaced with hydroxylamine hydrochloride under basic conditions (K₂CO₃, DMF, 60°C), followed by intramolecular cyclization.
Synthesis of 2-[4-(Propane-2-Sulfonyl)Phenyl]Acetamide
Sulfonylation of Toluene Derivatives
4-Isopropylsulfonylphenylacetic acid is synthesized via Friedel-Crafts sulfonylation :
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Sulfonation : Toluene reacts with propane-2-sulfonyl chloride in AlCl₃ (0°C, 2 hours), yielding 4-isopropylsulfonyltoluene.
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Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces a bromomethyl group (70°C, 4 hours).
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Cyanide Substitution : KCN in DMF replaces bromide with cyano (90°C, 6 hours).
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Hydrolysis : 6M HCl hydrolyzes nitrile to carboxylic acid (reflux, 12 hours).
Acetamide Formation
The carboxylic acid is converted to acetamide using thionyl chloride (SOCl₂) followed by ammonium hydroxide (0°C, 2 hours). Purification via recrystallization (ethanol/water) achieves >95% purity.
Coupling of Benzofuran-Oxazole and Sulfonylphenyl Acetamide
Reductive Amination
The oxazole’s amine group reacts with the acetamide’s carbonyl via borane-dimethyl sulfide complex in THF (0°C to room temperature, 12 hours). This yields the secondary amine intermediate, which is methylated using methyl iodide (K₂CO₃, DMF, 50°C).
Amide Bond Formation
Mixed anhydride method :
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Activation : 2-[4-(propane-2-sulfonyl)phenyl]acetic acid reacts with isobutyl chloroformate in dichloromethane (0°C, 1 hour).
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Coupling : The activated acid reacts with 5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl)methanamine in THF (room temperature, 6 hours).
Yield : 72–78% after silica gel chromatography (ethyl acetate/hexane 1:1).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Optimization Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
